molecular formula C21H34O2 B1259825 Allopregnan-3beta-ol-20-one

Allopregnan-3beta-ol-20-one

Cat. No.: B1259825
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-JITSNLRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allopregnan-3beta-ol-20-one, also known as allopregnanolone, is a naturally occurring neurosteroid derived from progesterone. It is a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor in the central nervous system. This compound plays a crucial role in modulating brain function and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allopregnan-3beta-ol-20-one can be synthesized from pregnenolone through a series of chemical reactions. The primary synthetic route involves the reduction of pregnenolone to 5alpha-pregnan-3alpha-ol-20-one using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of allopregnan-3alpha-ol-20-one involves the extraction of the compound from natural sources, such as human pregnancy urine, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through the chemical reduction of pregnenolone using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Allopregnan-3beta-ol-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allopregnan-3beta-ol-20-one has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the identification and quantification of neurosteroids.

    Biology: Studied for its role in modulating GABAA receptor activity and its effects on neuronal excitability.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as anxiety, depression, epilepsy, and premenstrual dysphoric disorder.

    Industry: Utilized in the development of pharmaceuticals targeting neurological and psychiatric disorders

Mechanism of Action

Allopregnan-3beta-ol-20-one exerts its effects primarily through positive allosteric modulation of the GABAA receptor. By binding to specific sites on the receptor, it enhances the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This results in increased chloride ion influx, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. The compound’s modulation of GABAA receptors is associated with its anxiolytic, sedative, and anticonvulsant properties .

Comparison with Similar Compounds

Allopregnan-3beta-ol-20-one is structurally similar to other neurosteroids, such as:

  • Pregnan-3alpha-ol-20-one
  • 3Beta-hydroxy-5beta-pregnan-20-one
  • 5alpha-Pregnane-3beta-ol-20-one

Uniqueness

This compound is unique in its high potency as a positive allosteric modulator of the GABAA receptor. Its ability to modulate neuronal excitability and its therapeutic potential in treating various neurological and psychiatric disorders distinguish it from other similar compounds .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

AURFZBICLPNKBZ-JITSNLRCSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

3 alpha Hydroxy 5 alpha pregnan 20 one
3 alpha Hydroxy 5 beta pregnan 20 one
3 alpha, 5 beta Tetrahydroprogesterone
3 alpha, 5 beta-Tetrahydroprogesterone
3 alpha-Hydroxy-5 alpha-pregnan-20-one
3 alpha-Hydroxy-5 beta-pregnan-20-one
3 Hydroxypregnan 20 one
3-Hydroxypregnan-20-one
3beta Hydroxy 5alpha pregnan 20 one
3beta-Hydroxy-5alpha-pregnan-20-one
Allopregnan 3 beta ol 20 one
Allopregnan-3 beta-ol-20-one
Allopregnanolone
alpha-Hydroxy-5 alpha-pregnan-20-one, 3
alpha-Hydroxy-5 beta-pregnan-20-one, 3
alpha-pregnan-20-one, 3 alpha-Hydroxy-5
beta-ol-20-one, Allopregnan-3
beta-pregnan-20-one, 3 alpha-Hydroxy-5
Eltanolone
Epipregnanolone
Pregnan 3alpha ol 20 one
Pregnan-3alpha-ol-20-one
Pregnanolone
Pregnanolone, (3alpha)-isomer
Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer
Pregnanolone, (3alpha,5alpha)-isomer
Pregnanolone, (3alpha,5beta)-isomer
Pregnanolone, (3beta)-isomer
Pregnanolone, (3beta, 5alpha)-isomer
Pregnanolone, (3beta, 5alpha, 17alpha)-isomer
Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer
Pregnanolone, (3beta, 5beta)-isomer
Pregnanolone, (3beta, 5beta, 17alpha)-isomer
Pregnanolone, (3beta, 5beta,14beta)-isomer
Pregnanolone, (5alpha)-isomer
Sepranolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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